
4-((4-Bromophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(furan-2-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Bromophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(furan-2-yl)oxazole, also known as BAY 43-9006, is a synthetic small molecule inhibitor that is used in scientific research for its potential therapeutic effects. This compound has been studied extensively due to its ability to inhibit multiple signaling pathways involved in cancer development and progression.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against various pathogens, including the rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). These compounds have shown better antibacterial activity than some commercial agents, reducing the damage caused by Xoo in rice through enhancement of plant resistance mechanisms (Li et al., 2015). Furthermore, novel 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives have been synthesized and characterized, displaying promising antimicrobial activity against various bacterial and fungal strains, indicating their potential as therapeutic agents (Kaneria et al., 2016).
Antioxidant Activity
The development of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives has showcased notable antioxidant properties, evaluated using DPPH and ABTS assays. These compounds, particularly 5c and 5g, exhibited lower IC50 values compared to ascorbic acid, suggesting their efficacy as antioxidant agents. This class of compounds holds potential for further research in oxidative stress-related diseases (Ghanbari Pirbasti et al., 2016).
Anticancer Evaluation
A series of 4-arylsulfonyl-1,3-oxazoles have been synthesized and evaluated for their anticancer activities across various cancer cell lines, including CNS Cancer and Non-Small Cell Lung Cancer subpanels. Compounds such as 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide demonstrated high activity, indicating the potential of these compounds as lead structures for anticancer drug development (Zyabrev et al., 2022).
Molecular Probes and Light Harvesting
The synthesis and spectral properties of fluorescent solvatochromic dyes incorporating similar sulfonyl and phenyl components have been explored. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultra-sensitive fluorescent molecular probes for biological event studies. Moreover, their light harvesting efficiency, indicated by compounds like 2-phenyl-5-(4-trifloromethyl phenyl sulfonamido) benzoxazole, suggests potential applications in designing new dye-sensitized solar cells (Diwu et al., 1997; Sheena Mary et al., 2019).
Surface Activity and Potential Inhibitor Development
The synthesis of 1,2,4-triazole derivatives has also highlighted their surface activity, along with antibacterial properties, indicating their applicability in developing surface-active agents with antimicrobial properties (El-Sayed, 2006). This broad range of activities underscores the versatility of sulfone derivatives containing heterocyclic moieties for various scientific research applications, excluding considerations related to drug use, dosage, and side effects.
Propiedades
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-[(2-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFNO4S2/c21-14-7-9-15(10-8-14)29(24,25)19-20(27-18(23-19)17-6-3-11-26-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRHKQDFYWHDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(furan-2-yl)oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone](/img/structure/B2728157.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2728159.png)
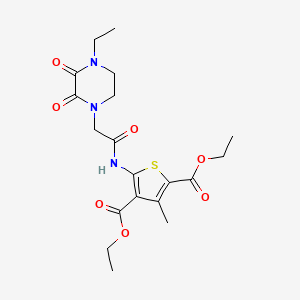
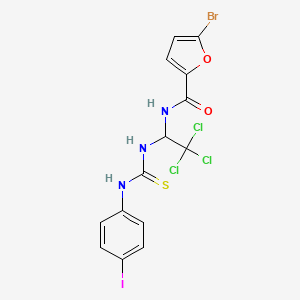

![N-(4-ethoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2728165.png)
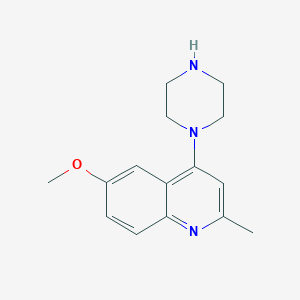

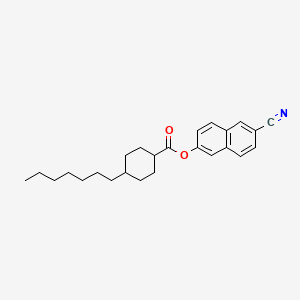

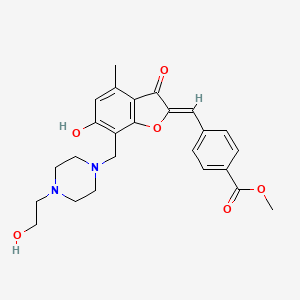
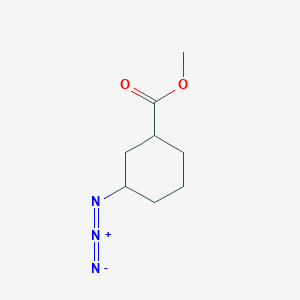
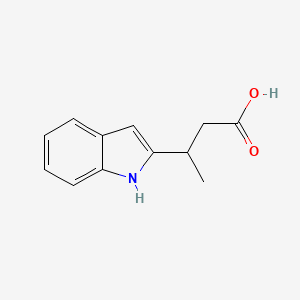
![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole](/img/structure/B2728179.png)